

Application Notes and Protocols: 6-Aminoindolin-2-one in Kinase Inhibitor Synthesis

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Compound of Interest

Compound Name: 6-Aminoindolin-2-one

Cat. No.: B116108

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Introduction

6-Aminoindolin-2-one, also known as 6-aminooxindole, is a versatile chemical scaffold that serves as a crucial starting material in the synthesis of a variety of kinase inhibitors. Its privileged structure, featuring a reactive amino group at the 6-position of the indolin-2-one core, allows for diverse chemical modifications, leading to the development of potent and selective inhibitors of key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the utilization of **6-Aminoindolin-2-one** in the synthesis of kinase inhibitors, with a focus on derivatives targeting Aurora kinases.

The indolin-2-one core is a well-established pharmacophore in kinase inhibitor design, notably present in the FDA-approved multi-kinase inhibitor Sunitinib. The amino group at the 6-position provides a convenient handle for introducing various functionalities through reactions such as urea formation, amide coupling, and Suzuki coupling. These modifications can be tailored to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Featured Application: Synthesis of an Aurora B Kinase Inhibitor

This section details the synthesis and characterization of a potent Aurora B kinase inhibitor derived from **6-Aminoindolin-2-one**. The synthetic strategy involves a key urea formation step, a common and effective method for elaborating this scaffold.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a representative 6-ureidoindolin-2-one derivative against key kinases.

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Antiproliferative IC50 (nM)
8a	Aurora B	10.5	MDA-MB-468	29.1 ± 7.3
Aurora A	>1000	HCT116	>10,000	
VEGFR2	>1000	HT-29	>10,000	

Data is compiled from publicly available research and is intended for informational purposes.

Experimental Protocols

Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-cyclopropylureido)indolin-2-one (Compound 8a)

This protocol describes a two-step synthesis starting from 6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one.

Step 1: Synthesis of (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one

- Materials:
 - 6-Aminoindolin-2-one**
 - 1H-Pyrrole-2-carboxaldehyde
 - Ethanol
 - Piperidine

- Procedure:
 - To a solution of **6-Aminoindolin-2-one** (1.0 eq) in ethanol, add 1H-pyrrole-2-carboxaldehyde (1.1 eq).
 - Add a catalytic amount of piperidine to the mixture.
 - Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - The product will precipitate out of the solution. Collect the solid by filtration.
 - Wash the solid with cold ethanol and dry under vacuum to yield (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one as a solid.
 - The product can be used in the next step without further purification if TLC shows a single major spot.

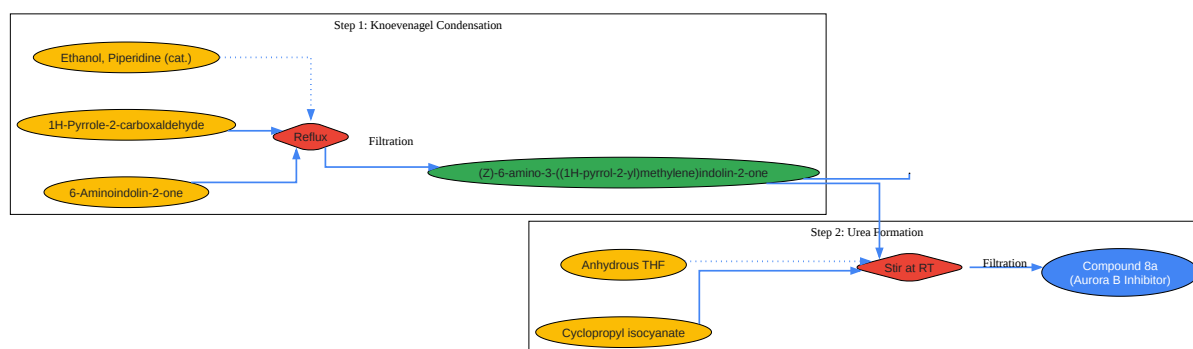
Step 2: Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-cyclopropylureido)indolin-2-one (Compound 8a)

- Materials:
 - (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one
 - Cyclopropyl isocyanate
 - Anhydrous Tetrahydrofuran (THF)
 - Nitrogen or Argon atmosphere
- Procedure:
 - Suspend (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere.

- Add cyclopropyl isocyanate (1.2 eq) dropwise to the suspension at room temperature.
- Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
- Upon completion, the product will precipitate. Collect the solid by filtration.
- Wash the collected solid with a small amount of cold THF and then with diethyl ether.
- Dry the product under vacuum to afford (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-cyclopropylureido)indolin-2-one (Compound 8a) as a solid.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow



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Caption: Synthetic workflow for the preparation of an Aurora B kinase inhibitor (Compound 8a) from **6-Aminoindolin-2-one**.

Signaling Pathway

Aurora B kinase is a key regulator of mitosis. Its inhibition by compounds derived from **6-Aminoindolin-2-one** can lead to mitotic arrest and apoptosis in cancer cells.

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